ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C16H12F3N3O3S and its molecular weight is 383.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 383.05514691 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
CHEMBL517439, also known as ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate, is a bioactive compound. The primary target of this compound is the human adenosine A1 receptor . This receptor plays a crucial role in inhibitory neurotransmission and is involved in various physiological functions.
Mode of Action
The compound interacts with its target, the adenosine A1 receptor, in an allosteric manner . Allosteric modulation refers to the regulation of a protein by binding an effector molecule at a site other than the protein’s active site. The result of this interaction is a change in the receptor’s conformation, which can either enhance or inhibit its activity.
Biological Activity
Ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a nitrogen-containing heterocyclic compound with potential biological activities. This article reviews its synthesis, biological activity, and therapeutic potential, focusing on antibacterial properties and other relevant pharmacological effects.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C16H12F3N3O3S
- CAS Number: 123542-47-2
- Molecular Weight: 365.35 g/mol
Structural Representation:
The compound features a thieno[3,4-d]pyridazine core with an ethyl carboxylate group and a trifluoromethyl-substituted phenyl ring.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of various nitrogen-based heterocycles, including derivatives similar to ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-thieno[3,4-d]pyridazine. The compound has been evaluated against several bacterial strains:
Bacterial Strain | Activity | Reference |
---|---|---|
Escherichia coli | Moderate | |
Staphylococcus aureus | Strong | |
Klebsiella pneumoniae | Moderate |
In vitro studies demonstrated that the presence of electron-withdrawing groups (like trifluoromethyl) enhances antibacterial activity by increasing the lipophilicity of the compound, facilitating better membrane penetration.
The mechanism through which ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]-thieno[3,4-d]pyridazine exerts its antibacterial effects may involve:
- Inhibition of Bacterial Cell Wall Synthesis: Similar compounds have shown the ability to disrupt peptidoglycan synthesis.
- Interference with Nucleic Acid Synthesis: Potentially affecting DNA replication and transcription processes.
Other Biological Activities
Apart from antibacterial properties, compounds within this chemical class have been investigated for additional biological activities:
- Antifungal Activity: Some derivatives exhibit significant antifungal effects against pathogens like Candida albicans.
- Antitumor Activity: Preliminary studies indicate potential cytotoxic effects against various cancer cell lines.
Study 1: Antibacterial Efficacy
A comparative study assessed the antibacterial efficacy of ethyl 5-amino-4-oxo derivatives against common pathogens. The results indicated that modifications in the molecular structure significantly influenced antibacterial potency. The compound demonstrated superior activity against S. aureus, suggesting that structural optimization can lead to enhanced therapeutic agents.
Study 2: Structure-Activity Relationship (SAR)
Research focusing on SAR revealed that the introduction of different substituents at specific positions on the thieno[3,4-d]pyridazine ring can modulate biological activity. For instance:
- Compounds with hydroxyl or methoxy groups showed increased activity against E. coli.
- Trifluoromethyl substitutions were linked to improved lipophilicity and membrane permeability.
Properties
IUPAC Name |
ethyl 5-amino-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O3S/c1-2-25-15(24)12-10-7-26-13(20)11(10)14(23)22(21-12)9-5-3-8(4-6-9)16(17,18)19/h3-7H,2,20H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMPTHUSCVBIAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)N)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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